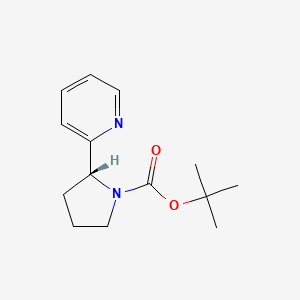

Tert-butyl (R)-2-(pyridin-2-YL)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

tert-butyl (2R)-2-pyridin-2-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-6-8-12(16)11-7-4-5-9-15-11/h4-5,7,9,12H,6,8,10H2,1-3H3/t12-/m1/s1 |

InChI Key |

RCNKTIGWJSTZEE-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC=CC=N2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ®-2-(pyridin-2-YL)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Tert-butyl ®-2-(pyridin-2-YL)pyrrolidine-1-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-2-(pyridin-2-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the pyrrolidine moiety.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Research indicates that tert-butyl (R)-2-(pyridin-2-YL)pyrrolidine-1-carboxylate exhibits significant biological activity, particularly in modulating neuronal nicotinic acetylcholine receptors (nAChRs). This modulation suggests potential applications in treating neurological disorders and enhancing cognitive functions.

Key Findings:

-

Neuronal Nicotinic Acetylcholine Receptor Modulation :

- The compound selectively binds to nAChRs, influencing receptor activation and inhibition profiles. This interaction is critical for developing drugs aimed at cognitive enhancement or neuroprotection.

-

Potential Therapeutic Applications :

- Due to its ability to modulate nAChRs, the compound could be explored for therapeutic use in conditions such as Alzheimer's disease and schizophrenia. These conditions are associated with dysregulation of cholinergic signaling pathways.

Case Studies

Several studies have documented the effects and applications of this compound:

-

Cognitive Enhancement Study :

- A study investigated the compound's effects on memory retention in animal models. Results indicated significant improvements in cognitive function when administered at specific dosages, suggesting its potential as a cognitive enhancer.

-

Neuroprotection Research :

- Another study focused on the neuroprotective effects against neurodegenerative conditions. The findings demonstrated that the compound could reduce neuronal cell death in vitro under oxidative stress conditions, highlighting its therapeutic potential.

-

Receptor Binding Assays :

- Radiolabeled ligand binding assays were employed to assess the binding affinity of the compound to nAChRs. The results showed selective binding characteristics that could inform drug development strategies targeting cholinergic systems.

Mechanism of Action

The mechanism of action of Tert-butyl ®-2-(pyridin-2-YL)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous pyrrolidine derivatives and their distinguishing features:

Key Structural and Functional Comparisons

Electronic Effects :

- The pyridin-2-yl group in the target compound provides electron-withdrawing effects, stabilizing intermediates in catalytic cycles. In contrast, alkyl-substituted analogs (e.g., octylphenethyl in ) exhibit electron-donating effects, altering reaction kinetics.

- Halogenated derivatives (e.g., bromomethyl in ) introduce electronegative centers, facilitating cross-coupling reactions.

The tert-butyl group universally shields the pyrrolidine nitrogen, preventing undesired side reactions.

Solubility and Lipophilicity: Polar groups (hydroxymethyl in , aminoethyl in ) enhance aqueous solubility, critical for biological applications. Long alkyl chains (e.g., octylphenethyl in ) improve lipid membrane penetration but reduce solubility in polar solvents.

Synthetic Utility: Bromine and boronate substituents () enable further functionalization via cross-coupling. The aminoethyl group () serves as a handle for peptide coupling or metal coordination.

Biological Activity

Tert-butyl (R)-2-(pyridin-2-YL)pyrrolidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

- Molecular Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.32 g/mol

- CAS Number : 1314325-30-8

Its structure features a tert-butyl group, a pyrrolidine ring, and a pyridine moiety, which contribute to its biological activity and specificity in interactions with various biological targets .

Research indicates that this compound primarily interacts with neuronal nicotinic acetylcholine receptors (nAChRs) . The modulation of these receptors suggests potential therapeutic applications in treating neurological disorders and enhancing cognitive functions. The chirality of the compound may influence its interaction profile with these receptors, leading to varied pharmacological effects .

Interaction Studies

Studies employing radiolabeled ligand binding assays and electrophysiological recordings have demonstrated that this compound binds selectively to nAChRs. These interactions are crucial for understanding how the compound can be utilized in drug development for neuroprotection and cognitive enhancement .

Biological Activity and Applications

The biological activity of this compound extends beyond its interaction with nAChRs. It has shown promise in various biochemical studies, including:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies .

- Neuroprotective Effects : Its ability to modulate nAChRs positions it as a candidate for neuroprotective therapies .

- Potential Antibacterial Activity : Related compounds have exhibited antibacterial properties, suggesting that further derivatives could be explored for similar activities .

Case Studies

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.